molecular formula C7H9FN2O B13295605 2-Ethoxy-5-fluoropyridin-3-amine

2-Ethoxy-5-fluoropyridin-3-amine

Cat. No.: B13295605
M. Wt: 156.16 g/mol
InChI Key: WRXCFKRDZHVVSU-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluoropyridin-3-amine (CAS 1781581-11-0) is a fluorinated pyridine derivative with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . This compound serves as a valuable amine-containing building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex nitrogen-containing heterocycles. Research into similar ethoxy-fluoropyridinamine compounds has demonstrated their utility as key intermediates in the development of potential therapeutic agents. Notably, such scaffolds have been incorporated into novel pyrazolopyrimidine derivatives that are being investigated as ATP synthesis inhibitors for the treatment of tuberculosis, targeting drug-resistant strains of Mycobacterium tuberculosis . Furthermore, structurally related fluoropyridine amines have found application in radiochemistry, where they are used in the development of prosthetic groups for Positron Emission Tomography (PET) imaging agents . The presence of both an amine group and an ethoxy group on the fluoropyridine ring makes this compound a versatile precursor for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships in various research programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

2-ethoxy-5-fluoropyridin-3-amine

InChI

InChI=1S/C7H9FN2O/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3

InChI Key

WRXCFKRDZHVVSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is through the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable base . The reaction conditions often involve moderate temperatures and solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 2-Ethoxy-5-fluoropyridin-3-amine, may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Ethoxy-5-fluoropyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical intermediates or active pharmaceutical ingredients.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-fluoropyridin-3-amine depends on its specific application. In biological systems, fluorinated compounds often interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-Donating Groups (EDGs) : Ethoxy (target compound) and methoxy () activate the pyridine ring toward electrophilic substitution, enhancing reactivity at the amine site.
    • Electron-Withdrawing Groups (EWGs) : Chloro () and trifluoroethoxy () deactivate the ring, reducing reactivity but improving stability.
  • Solubility : Ethoxy and methoxy groups improve solubility in organic solvents compared to chloro or trifluoroethoxy derivatives. The latter’s lipophilicity (e.g., trifluoroethoxy in ) suits membrane-permeable drug design.

Biological Activity

2-Ethoxy-5-fluoropyridin-3-amine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C8H10FN2O
  • Molecular Weight : 170.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(=O)C1=C(N)C(=C(C=N)C(=C1)F)O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It is suggested that the compound interacts with various receptors that regulate cell signaling, influencing processes such as apoptosis and cell cycle progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus28
Escherichia coli24
Pseudomonas aeruginosa22

This data suggests that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and lung cancer cells.

In a notable study, the compound was found to significantly reduce cell viability at concentrations above 10 µM:

Cell LineIC50 (µM)
MCF-79.5
A54912.3

The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyridine derivatives, including this compound, against both gram-positive and gram-negative bacteria. The results indicated strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Proliferation Inhibition :
    In vitro experiments conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

Q & A

Q. Q1. What are the key considerations for synthesizing 2-Ethoxy-5-fluoropyridin-3-amine with high purity?

A1. Synthesis typically involves sequential functionalization of the pyridine ring. Start with halogenation (e.g., fluorination at position 5 via electrophilic substitution) followed by ethoxy group introduction via nucleophilic aromatic substitution (SNAr) under basic conditions. The amine group at position 3 may require protection (e.g., Boc or Fmoc) during synthesis to prevent side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical for purity .

Q. Q2. How do I characterize the compound’s stability under varying pH and temperature conditions?

A2. Stability assays should include:

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and mass spectrometry (ESI-MS).
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light sensitivity : Expose to UV (254 nm) and track changes via UV-Vis spectroscopy .

Q. Q3. What solvent systems are optimal for solubility and reactivity studies?

A3. The compound’s solubility is influenced by its polar substituents. Test DMSO for stock solutions (due to high polarity), but avoid prolonged storage to prevent degradation. For reactions, use aprotic solvents like THF or DMF for SNAr reactions. For nucleophilic substitutions, ethanol or methanol may enhance reactivity .

Advanced Research Questions

Q. Q4. How can I optimize reaction yields for introducing the ethoxy group at position 2?

A4. Key factors include:

  • Base selection : Use K₂CO₃ or Cs₂CO₃ in DMF to activate the pyridine ring for SNAr.
  • Temperature : Reactions at 80–100°C improve kinetics but require monitoring for side products (e.g., over-alkylation).
  • Catalytic systems : Pd/Cu catalysts (e.g., Pd(OAc)₂/Xantphos) enhance regioselectivity for ethoxy substitution .

Q. Q5. What computational methods predict the compound’s electronic properties and reactivity?

A5. Perform DFT calculations (e.g., B3LYP/6-31G*) to:

  • Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.
  • Calculate Fukui indices for predicting substitution patterns.
  • Simulate IR and NMR spectra for comparison with experimental data .

Q. Q6. How do structural modifications (e.g., replacing fluorine with other halogens) affect bioactivity?

A6. Design a SAR study:

  • Synthesize analogs with Cl, Br, or CF₃ at position 5.
  • Test against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, while bulkier groups (CF₃) may sterically hinder interactions .

Q. Q7. What analytical methods resolve contradictions in reported spectral data (e.g., NMR shifts)?

A7. Use advanced techniques:

  • 2D NMR (HSQC, HMBC) to assign ambiguous proton/carbon signals.
  • High-resolution MS (Q-TOF) for accurate mass confirmation.
  • X-ray crystallography to resolve structural ambiguities (if crystals are obtainable) .

Q. Q8. How to develop a scalable purification protocol for industrial research?

A8. Implement continuous-flow chromatography or simulated moving bed (SMB) systems for large-scale separation. Optimize solvent gradients using Design of Experiments (DoE) to balance purity (>98%) and yield. Validate with ICP-MS to ensure heavy metal residues (e.g., Pd) are below 10 ppm .

Methodological Troubleshooting

Q. Q9. Why does the amine group at position 3 undergo undesired side reactions during synthesis?

A9. The amine’s nucleophilicity can lead to:

  • Oxidation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
  • Acylation : Protect the amine with tert-butyloxycarbonyl (Boc) before introducing electrophilic groups.
  • Cross-coupling interference : Employ Pd catalysts with orthogonal reactivity (e.g., Buchwald-Hartwig conditions) .

Q. Q10. How to address discrepancies in reported melting points or solubility data?

A10. Variability arises from polymorphic forms or impurities. Standardize protocols:

  • Melting point : Use differential scanning calorimetry (DSC) with controlled heating rates.
  • Solubility : Conduct shake-flask experiments in triplicate with HPLC quantification.
  • Cross-validate with independent sources (e.g., PubChem, EPA DSSTox) .

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